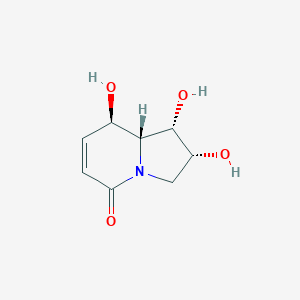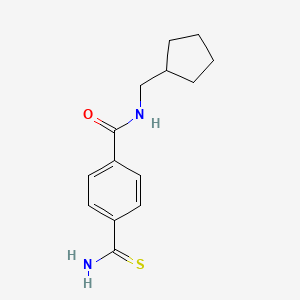
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The presence of the fluoro and butyloxy groups in the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-i-butyloxyphenyl)magnesium bromide typically involves the reaction of 5-fluoro-2-i-butyloxybromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in aromatic compounds.
Coupling Reactions: Participates in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous ether solvent.
Substitution Reactions: Often uses halogenated aromatic compounds as substrates, with the reaction facilitated by a catalyst such as palladium.
Coupling Reactions: Utilizes reagents like boronic acids or esters, with the reaction conditions including a base and a palladium catalyst.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Aplicaciones Científicas De Investigación
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Fluoro-2-i-butyloxyphenyl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The presence of the fluoro and butyloxy groups can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the fluoro and butyloxy groups.
(4-Fluorophenyl)magnesium Bromide: Similar but lacks the butyloxy group.
(2-Methoxyphenyl)magnesium Bromide: Contains a methoxy group instead of a butyloxy group.
Uniqueness
(5-Fluoro-2-i-butyloxyphenyl)magnesium bromide is unique due to the presence of both the fluoro and butyloxy groups, which can enhance its reactivity and selectivity in certain chemical reactions. These functional groups can also influence the physical properties of the compound, making it suitable for specific applications that other Grignard reagents may not be able to achieve.
Propiedades
Fórmula molecular |
C10H12BrFMgO |
|---|---|
Peso molecular |
271.41 g/mol |
Nombre IUPAC |
magnesium;1-fluoro-4-(2-methylpropoxy)benzene-5-ide;bromide |
InChI |
InChI=1S/C10H12FO.BrH.Mg/c1-8(2)7-12-10-5-3-9(11)4-6-10;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
STMXTHHQLOEHBJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)COC1=[C-]C=C(C=C1)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


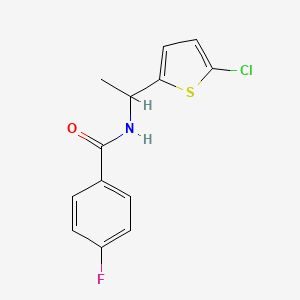
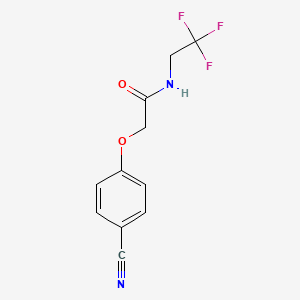
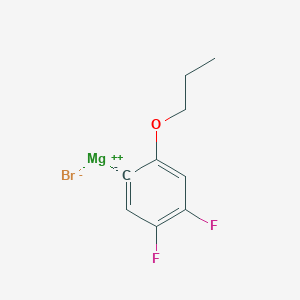

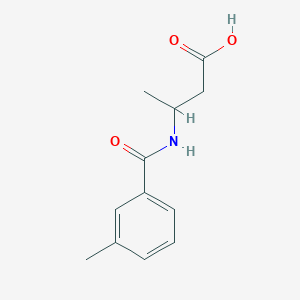


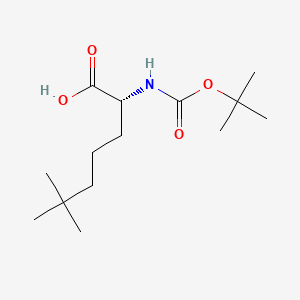
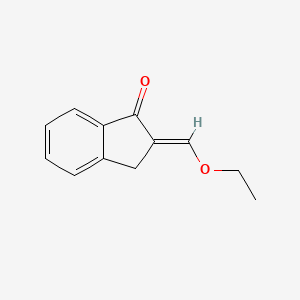
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)


